molecular formula C20H17ClF3N3O3S B3411566 2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 920212-49-3

2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B3411566
CAS No.: 920212-49-3
M. Wt: 471.9 g/mol
InChI Key: BCBRVHYPJOADEN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene core substituted with chlorine and trifluoromethyl groups at the 2- and 5-positions, respectively. The sulfonamide group is linked to an ethoxyethyl chain bearing a 6-(4-methylphenyl)pyridazin-3-yl moiety.

Properties

IUPAC Name

2-chloro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O3S/c1-13-2-4-14(5-3-13)17-8-9-19(27-26-17)30-11-10-25-31(28,29)18-12-15(20(22,23)24)6-7-16(18)21/h2-9,12,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBRVHYPJOADEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the 4-methylphenyl group and the trifluoromethyl group. The final step involves the sulfonation of the benzene ring and the introduction of the chloro and ethoxyethyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analog 1: 4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3)

Key Differences :

  • Core Functional Group: Benzamide (amide linkage) vs. sulfonamide. Sulfonamides are stronger hydrogen bond donors/acceptors, enhancing target binding .
  • Heterocyclic Ring : Pyridine (6-membered, one nitrogen) vs. pyridazine (6-membered, two adjacent nitrogens). Pyridazine’s electron-withdrawing nature may improve interactions with charged residues in enzymatic pockets.
  • Substituents : Both feature chloro and trifluoromethyl groups, but Analog 1 includes a sulfanyl (S-) linker, which may reduce metabolic stability compared to the ethoxyethyl chain in the target compound.
Parameter Target Compound Analog 1 (CAS 338407-33-3)
Molecular Formula Not Provided C₁₉H₁₁Cl₂F₃N₂OS
Molar Mass (g/mol) Not Provided 443.27
Key Functional Groups Sulfonamide, pyridazine Benzamide, pyridine
Substituents Cl, CF₃, 4-methylphenyl Cl, CF₃, sulfanyl linkage

Research Implications : The sulfonamide group in the target compound likely confers higher binding affinity to targets like carbonic anhydrase compared to Analog 1’s benzamide .

Structural Analog 2: N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide (1254206-70-6)

Key Differences :

  • Heterocyclic Ring : Pyridine vs. pyridazine. Pyridazine’s dual nitrogen atoms may enhance π-stacking or polar interactions.
  • Side Chain : The target’s ethoxyethyl-pyridazine moiety vs. Analog 2’s benzyl and dimethylureido groups. The latter may increase lipophilicity but reduce solubility .
Parameter Target Compound Analog 2 (1254206-70-6)
Key Functional Groups Sulfonamide, pyridazine Sulfonamide, pyridine, urea
Substituents Ethoxyethyl chain Benzyl, dimethylureido

Research Implications : Analog 2’s urea group could introduce additional hydrogen-bonding interactions, but the pyridazine in the target compound may offer superior electronic properties for enzyme inhibition .

Structural Analog 3: 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide (1251534-04-9)

Key Differences :

  • Heterocyclic Ring : Pyrazole (5-membered, two adjacent nitrogens) vs. pyridazine. Pyrazole’s smaller ring may limit steric compatibility with certain targets.
  • Substituents : Analog 3’s 4-methoxyphenyl group vs. the target’s 4-methylphenyl. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
Parameter Target Compound Analog 3 (1251534-04-9)
Key Functional Groups Sulfonamide, pyridazine Sulfonamide, pyrazole
Substituents 4-Methylphenyl 4-Methoxyphenyl

Biological Activity

Overview

2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structure, featuring a pyridazine ring, trifluoromethyl group, and sulfonamide moiety, suggests potential applications in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2 chloro N 2 6 4 methylphenyl pyridazin 3 yl oxyethyl 5 trifluoromethyl benzenesulfonamide\text{IUPAC Name }2\text{ chloro N 2 6 4 methylphenyl pyridazin 3 yl oxyethyl 5 trifluoromethyl benzenesulfonamide}

The biological activity of sulfonamides is primarily attributed to their ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects. The presence of the pyridazine ring and other functional groups in this compound may enhance its binding affinity to target enzymes or receptors.

Pharmacological Properties

Research indicates that sulfonamide derivatives can exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The compound may demonstrate similar effects against various bacterial strains.
  • Cardiovascular Effects : Some studies suggest that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, the evaluation of related compounds indicated potential impacts on cardiac function through modulation of calcium channels .

Case Studies

  • Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts. The results showed that specific compounds could significantly alter perfusion pressure and coronary resistance, indicating their potential utility in treating cardiovascular diseases .
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Compound 10.001Decrease
    Compound 20.001Significant Decrease
  • Antimicrobial Screening : Preliminary antimicrobial assays have been conducted on related sulfonamide compounds, revealing varying degrees of efficacy against Gram-positive and Gram-negative bacteria. Such findings support the exploration of this compound as a potential antimicrobial agent.

Q & A

Basic: What are the critical steps in synthesizing 2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, and how can purity be optimized?

Answer:
Synthesis typically involves:

  • Sulfonamide Formation : Reacting a sulfonyl chloride intermediate with an amine-containing pyridazine derivative under anhydrous conditions (e.g., using acetonitrile as a solvent and potassium carbonate as a base) .
  • Trifluoromethylation : Introducing the trifluoromethyl group via trifluoromethyl iodide or related reagents at controlled temperatures (20–40°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) and confirm structure via 1^1H/13^13C NMR and HRMS .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 8.1–8.3 ppm for pyridazine protons; δ 4.2–4.5 ppm for ethoxy groups) and 13^13C NMR (CF3_3 signal at ~120–125 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+ (expected m/z ~520–530).
  • HPLC-PDA : Purity assessment using a C18 column (MeCN:H2_2O, 70:30, 1 mL/min) with UV detection at 254 nm .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Answer:
The CF3_3 group:

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : Reduces oxidative metabolism in liver microsomes (e.g., t1/2_{1/2} >60 min in human hepatocytes) .
  • Electron-Withdrawing Effects : Activates the benzene ring for nucleophilic substitution, critical for binding to targets like kinase enzymes (IC50_{50} <100 nM in preliminary assays) .

Advanced: What experimental designs are optimal for evaluating this compound’s pharmacological activity?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Use recombinant enzymes (e.g., EGFR or VEGFR2) with ATP-Glo™ assays. Include positive controls (e.g., gefitinib) and dose-response curves (1 nM–10 µM) .
    • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy in HeLa cells .
  • In Vivo Studies : Randomized block design with 4–6 replicates per dose group (e.g., 10 mg/kg, oral gavage in murine xenograft models). Monitor tumor volume and plasma pharmacokinetics (AUC, Cmax_{max}) .

Advanced: How can researchers resolve contradictions in reported activity data across literature?

Answer:

  • Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers. Adjust for variables like assay conditions (e.g., ATP concentration in kinase assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate key pharmacophores. Use molecular docking (AutoDock Vina) to predict binding poses .
  • Reproducibility Checks : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for intermediates .
  • Catalysis : Employ Pd/C or nickel catalysts for hydrogenation steps to reduce reaction time (e.g., from 24 hr to 6 hr) .
  • Quality Control : Implement inline FTIR for real-time monitoring of key intermediates (e.g., sulfonamide formation) .

Advanced: How does the pyridazine moiety contribute to target selectivity?

Answer:

  • Hydrogen Bonding : Pyridazine N-atoms interact with backbone amides in kinase active sites (e.g., EGFR T790M mutation) via H-bonding (distance ~2.8 Å in X-ray structures) .
  • Conformational Rigidity : Restricts rotational freedom, improving binding entropy (ΔS ~+15 kcal/mol·K in ITC experiments) .
  • Comparative Studies : Analogues without pyridazine show 10-fold lower potency, confirming its critical role .

Advanced: What are the best practices for stability testing under varying storage conditions?

Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Analyze degradation products via LC-MS .
  • Long-Term Stability : Store at -20°C in amber vials under argon. Monthly HPLC checks show <2% degradation over 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-5-(trifluoromethyl)benzene-1-sulfonamide

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